4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one
Overview
Description
Synthesis Analysis
The synthesis of PTAD involves various methods, including the reaction of isonicotinic acid with potassium hydroxide in ethanol . Additionally, coordination complexes of PTAD with transition metal ions have been successfully prepared in alcoholic medium .
Molecular Structure Analysis
The solid-state crystal structure of PTAD has been characterized using single-crystal X-ray diffraction (SCXRD) analysis. Hirshfeld surface analysis provides insights into intermolecular interactions within the crystal structure. Quantum chemical calculations using Density Functional Theory (DFT) offer further understanding of its properties .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis and Structural Studies
Compound Synthesis and Characterization : 4-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one derivatives have been synthesized and characterized through various techniques including X-ray diffraction, NMR, IR, and UV spectroscopy. Such compounds often exhibit specific structural features like planarity in certain rings and orthogonal relationships between connected rings (Yeo, Azizan, & Tiekink, 2019).
Molecular Structure Analysis : The molecular structures of related triazole derivatives have been determined using X-ray diffraction techniques. Studies often focus on intermolecular hydrogen bonding patterns and molecular framework structures, revealing insights into the spatial arrangement of atoms within these molecules (Şahin et al., 2014).
Corrosion Inhibition
- Corrosion Protection of Metals : Some 4H-triazole derivatives have been studied for their efficiency in inhibiting corrosion and dissolution of metals like mild steel in acidic environments. These studies involve evaluating the effectiveness of these compounds as additives in preventing corrosion, a critical aspect in material science (Bentiss et al., 2007).
Pharmaceutical Applications
Antioxidant and Antimicrobial Properties : Some derivatives of this compound have been synthesized and screened for their antioxidant and antimicrobial activities. These studies are crucial for discovering new therapeutic agents and understanding the bioactivity of these compounds (Bekircan et al., 2008).
Enzyme Inhibition Studies : Investigations into the inhibition of enzymes like lipase and α-glucosidase by certain 4H-1,2,4-triazole derivatives have been conducted. Such studies are significant for the development of drugs targeting specific metabolic pathways (Bekircan, Ülker, & Menteşe, 2015).
Safety and Hazards
Properties
IUPAC Name |
4-(4-chlorophenyl)-1H-1,2,4-triazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O/c9-6-1-3-7(4-2-6)12-5-10-11-8(12)13/h1-5H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXUOAFWKPAZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NNC2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599216 | |
Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5097-86-9 | |
Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5097-86-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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